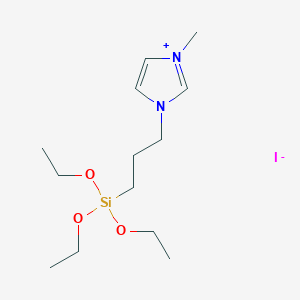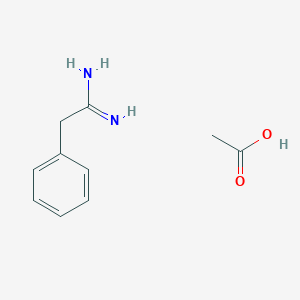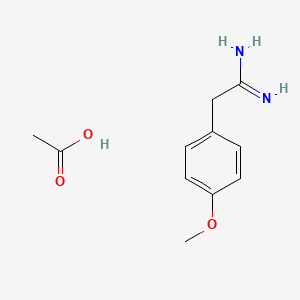
Isoquinoline-3-carboxamidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline-3-carboxamidine dihydrochloride (IQ-3C) is a derivative of the naturally occurring isoquinolyl moiety, which has been used as a ligand in a variety of synthetic and biological applications. IQ-3C is a novel and promising compound that has a wide range of applications in scientific research, including in the fields of biochemistry, physiology, and molecular biology.
Scientific Research Applications
Isoquinoline-3-carboxamidine dihydrochloride has been used in a variety of scientific research applications, including as a ligand for protein-protein interactions, as a substrate for enzyme-catalyzed reactions, and as a fluorescent probe for imaging biological systems. It has also been used to study the structure-function relationships of proteins, to elucidate the mechanisms of action of drugs, and to study the structure-activity relationships of small molecules.
Mechanism of Action
Isoquinoline-3-carboxamidine dihydrochloride binds to specific proteins and enzymes in the body, which can then be used to study their structure and function. It can also be used to study the interactions between proteins and small molecules, and to identify potential drug targets.
Biochemical and Physiological Effects
Isoquinoline-3-carboxamidine dihydrochloride has been found to have a wide range of effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, to modulate the expression of certain genes, and to regulate cellular processes such as cell migration, differentiation, and proliferation. It has also been found to have anti-inflammatory and anti-oxidant effects, as well as to modulate the immune system.
Advantages and Limitations for Lab Experiments
Isoquinoline-3-carboxamidine dihydrochloride has several advantages for use in laboratory experiments. It is water-soluble, non-toxic, and can be easily synthesized. It also has a high binding affinity for proteins and enzymes, making it ideal for studying their structure and function. However, it is not as stable as some other compounds, and its solubility can be affected by pH.
Future Directions
Isoquinoline-3-carboxamidine dihydrochloride has a wide range of potential applications in scientific research. It could be used to develop new drugs and therapies, to study the structure and function of proteins, to study the mechanisms of action of drugs, and to develop new imaging techniques. It could also be used to study the structure-activity relationships of small molecules, to identify potential drug targets, and to develop new methods for drug delivery. Additionally, Isoquinoline-3-carboxamidine dihydrochloride could be used to study the effects of environmental pollutants on biological systems, and to develop new diagnostic tools.
Synthesis Methods
Isoquinoline-3-carboxamidine dihydrochloride is synthesized by reacting 3-aminopropionic acid with isocyanic acid in the presence of a base. The reaction yields the corresponding amide, which is then treated with hydrochloric acid to obtain the dihydrochloride salt of Isoquinoline-3-carboxamidine dihydrochloride. This method is simple, efficient, and cost-effective, making it a preferred method for synthesizing Isoquinoline-3-carboxamidine dihydrochloride.
properties
IUPAC Name |
isoquinoline-3-carboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3.2ClH/c11-10(12)9-5-7-3-1-2-4-8(7)6-13-9;;/h1-6H,(H3,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXHQCKANZXDEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C(=N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline-3-carboxamidine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)










